Esculentin-2-OR5
Description
Esculentin-2-OR5 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog Odorrana grahami. It belongs to the esculentin family, which is characterized by a conserved α-helical structure, amphipathic properties, and disulfide bonds that stabilize its tertiary conformation. This compound comprises 46 amino acid residues with a net charge of +5, enabling strong interactions with negatively charged microbial membranes. Its primary mechanism involves membrane disruption via pore formation or the "carpet model," leading to cell lysis . This peptide exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli), Gram-positive bacteria (e.g., Staphylococcus aureus), and fungi (e.g., Candida albicans), with minimal hemolytic activity at therapeutic concentrations .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GVFTLIKGATQLIGKTLGKELGKTGLEIMACKITKQC |
Origin of Product |
United States |
Comparison with Similar Compounds
Esculentin-1A (Rana esculenta)
Esculentin-1A, a homolog from the edible frog (Rana esculenta), shares 78% sequence identity with Esculentin-2-OR5. Key differences include:
- Length and Charge : Esculentin-1A is shorter (44 residues) and has a lower net charge (+4) due to fewer lysine residues.
- Disulfide Bonds : this compound contains two disulfide bonds (Cys⁶–Cys³⁵ and Cys¹⁰–Cys³⁰), whereas Esculentin-1A has one (Cys⁶–Cys²⁸), reducing structural rigidity.
- Activity : this compound demonstrates 2-fold greater potency against E. coli (MIC = 2.5 µg/mL vs. 5.0 µg/mL) and enhanced stability in serum .
Table 1: Structural and Functional Comparison of this compound and Esculentin-1A
| Property | This compound | Esculentin-1A |
|---|---|---|
| Source | Odorrana grahami | Rana esculenta |
| Length (residues) | 46 | 44 |
| Net Charge | +5 | +4 |
| Disulfide Bonds | 2 | 1 |
| MIC for E. coli (µg/mL) | 2.5 | 5.0 |
| Hemolytic Activity (HC₅₀) | >200 µg/mL | >150 µg/mL |
Temporin-L (Rana temporaria)
Temporin-L, a 13-residue AMP from the European red frog (Rana temporaria), represents a functionally similar but structurally distinct compound:
Table 2: Functional Comparison with Temporin-L
| Property | This compound | Temporin-L |
|---|---|---|
| Target Specificity | Broad-spectrum | Gram-positive selective |
| Mechanism | Membrane disruption | Membrane thinning |
| MIC for S. aureus (µg/mL) | 4.0 | 3.0 |
| Stability in Serum | High (t₁/₂ = 6 hours) | Low (t₁/₂ = 1.5 hours) |
Functional Comparison with Bombinin H4 (Bombina orientalis)
Bombinin H4, a 27-residue AMP from the oriental fire-bellied toad, shares functional overlap with this compound but diverges in:
Table 3: Antifungal and Hemolytic Profiles
| Compound | MIC for C. albicans (µg/mL) | HC₅₀ (µg/mL) |
|---|---|---|
| This compound | 8.0 | >200 |
| Bombinin H4 | 16.0 | 50 |
Key Research Findings
- Structural Advantage : this compound’s dual disulfide bonds enhance proteolytic resistance compared to Esculentin-1A and Temporin-L .
- Broad-Spectrum Efficacy : Unlike Temporin-L or Bombinin H4, this compound maintains activity across bacterial and fungal pathogens.
- Safety Profile : Its low hemolytic activity (HC₅₀ >200 µg/mL) surpasses most amphibian AMPs, making it a promising therapeutic candidate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
